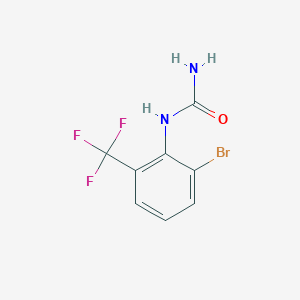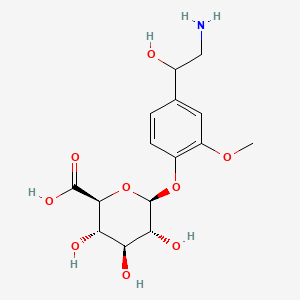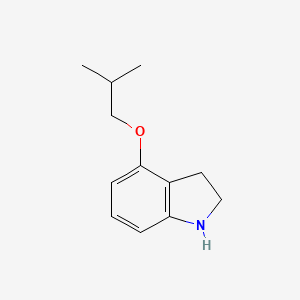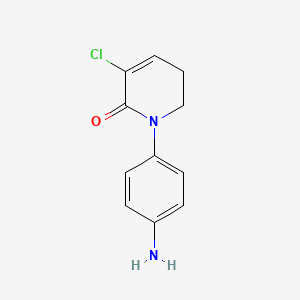
1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone is an organic compound that belongs to the class of heterocyclic compounds It features a pyridinone ring substituted with an aminophenyl group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone typically involves the reaction of 4-aminophenyl derivatives with chlorinated pyridinone precursors. One common method includes the nucleophilic substitution reaction where 4-aminophenylamine reacts with 3-chloro-5,6-dihydro-2(1H)-pyridinone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium thiolate (KSR) are employed under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Hydroxylated, alkoxylated, or thiolated derivatives.
科学的研究の応用
1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways by binding to DNA or proteins, thereby affecting gene expression or protein function.
類似化合物との比較
- 1-(4-Aminophenyl)-2-chloro-3,4-dihydro-1H-pyridinone
- 1-(4-Aminophenyl)-3-bromo-5,6-dihydro-2(1H)-pyridinone
- 1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyrimidinone
Uniqueness: 1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a chlorine atom on the pyridinone ring allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(4-aminophenyl)-5-chloro-2,3-dihydropyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-10-2-1-7-14(11(10)15)9-5-3-8(13)4-6-9/h2-6H,1,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHHXVHBWVUZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
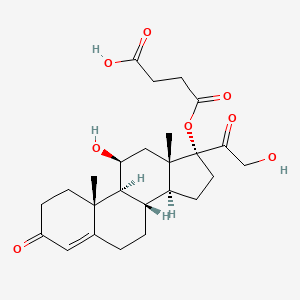
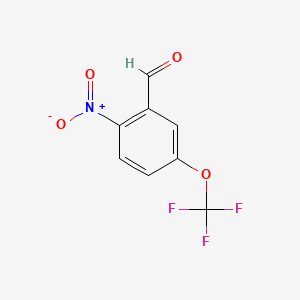
![4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol](/img/structure/B13430620.png)
![3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide](/img/structure/B13430628.png)
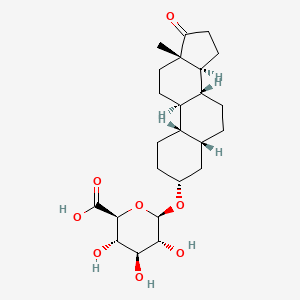
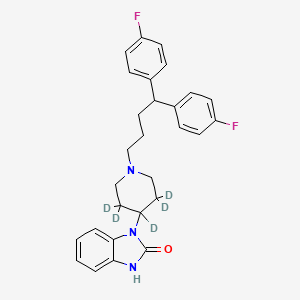
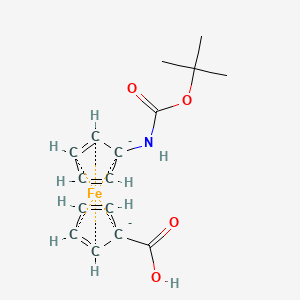
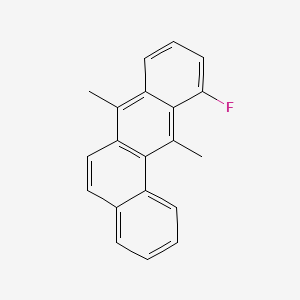
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline](/img/structure/B13430650.png)
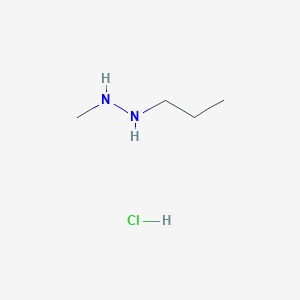
![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)
